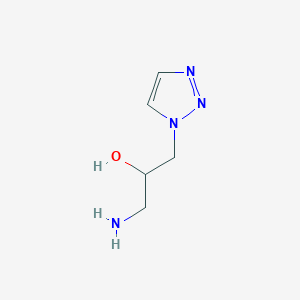![molecular formula C23H25N5O5 B2474099 2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-mesitylacetamide CAS No. 1052613-53-2](/img/structure/B2474099.png)
2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-mesitylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-mesitylacetamide” belongs to the class of 1,2,3-triazoles. Triazoles are five-membered heterocyclic compounds containing two carbon and three nitrogen atoms. Despite not being naturally occurring, triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . The compound’s structure includes a triazole ring, which is a central structural component in various drug classes.
Synthesis Analysis
The synthesis of 1,2,3-triazoles has been extensively studied. One common method is the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes (CuAAC reaction), also known as “click chemistry.” This reaction allows for the formation of triazole structures using a reliable, regioselective, and high-yielding process . Additionally, transition-metal-free strategies have been developed for constructing 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds under mild conditions .
Molecular Structure Analysis
The molecular formula of the compound is C10H12O3. It contains a 1,2,3-triazole moiety, which consists of two carbon and three nitrogen atoms. The triazole nucleus is present as a central structural component in various drug classes, including antifungal, antidepressant, antiepileptic, and antihypertensive drugs .
Chemical Reactions Analysis
The compound’s chemical reactivity depends on its functional groups and the presence of the triazole ring. For example, triazole derivatives have shown inhibitory activity against enzymes and receptors, making them versatile in biological systems . Additionally, the introduction of substituents at specific positions in the triazole ring can enhance antimicrobial and antifungal activity .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Synthesis
- Heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, have been synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes under specific conditions. This method demonstrates the versatility of catalytic systems in generating complex heterocyclic frameworks (Bacchi et al., 2005).
Catalysis
- Rhenium tricarbonyl complexes, coordinated by asymmetric diimine ligands integrating pyridine and oxazoline rings, were synthesized and evaluated for their CO2 reduction capabilities. These complexes highlight the potential for using novel ligand architectures in catalysis to enhance reactivity towards environmentally relevant processes (Nganga et al., 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing the btp [2,6-bis (1,2,3-triazol-4-yl)pyridine] motif, have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies .
Mode of Action
It is known that the linear 4′ azido group of similar compounds may be essential for target binding and that its chemical manipulation could largely compromise antiviral potency .
Biochemical Pathways
Compounds with similar structures have been used in the formation of dendritic and polymeric networks , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The photovoltaic potential of triazolium derivatives of similar compounds and their interactions with anions have been discussed , suggesting that these compounds may have unique pharmacokinetic properties.
Result of Action
Similar compounds have been shown to exhibit photoluminescence efficiency with quantum yield up to 069, proving to be excellent candidates for applications linked to aggregation-induced emission (AIE) .
Action Environment
Similar compounds have shown unusually strong dependence on dissolved oxygen , suggesting that environmental factors such as oxygen levels may influence their action.
Zukünftige Richtungen
Future research could explore the synthesis of novel triazole derivatives with specific biological activities. Additionally, investigating their potential as drug candidates, exploring their interactions with biological targets, and optimizing their properties for various applications would be valuable .
Eigenschaften
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-12-8-13(2)19(14(3)9-12)24-18(29)11-27-21-20(25-26-27)22(30)28(23(21)31)15-6-7-16(32-4)17(10-15)33-5/h6-10,20-21H,11H2,1-5H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRLJOYQLCQUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2474019.png)
![1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B2474021.png)
![(Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2474022.png)


![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2474028.png)


![7-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2474031.png)
![2-(4-chlorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2474032.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2474034.png)

![N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2474036.png)
